(5-Bromo-2-fluoropyridin-3-YL)methanol

CAS No.: 1227601-12-8

Cat. No.: VC2561521

Molecular Formula: C6H5BrFNO

Molecular Weight: 206.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227601-12-8 |

|---|---|

| Molecular Formula | C6H5BrFNO |

| Molecular Weight | 206.01 g/mol |

| IUPAC Name | (5-bromo-2-fluoropyridin-3-yl)methanol |

| Standard InChI | InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 |

| Standard InChI Key | LWJZBGIOIZYWAX-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1CO)F)Br |

| Canonical SMILES | C1=C(C=NC(=C1CO)F)Br |

Introduction

Chemical Identity and Structure

Basic Information

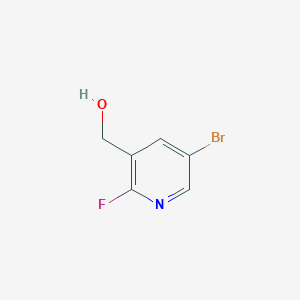

(5-Bromo-2-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative containing both bromine and fluorine atoms with a hydroxymethyl group. The chemical possesses distinct structural features that contribute to its utility in organic synthesis applications.

The compound has the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 1227601-12-8 |

| Molecular Formula | C₆H₅BrFNO |

| Molecular Weight | 206.01 g/mol |

| SMILES Notation | C1=C(C=NC(=C1CO)F)Br |

| InChI | InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 |

| InChIKey | LWJZBGIOIZYWAX-UHFFFAOYSA-N |

The molecule features a pyridine ring with strategically positioned functional groups: bromine at the 5-position, fluorine at the 2-position, and a hydroxymethyl (CH₂OH) group at the 3-position .

Structural Characteristics

The chemical structure reveals several key features that determine its reactivity and potential applications:

-

The pyridine nitrogen at position 1 provides a basic site and potential for coordination chemistry

-

The fluorine atom at position 2 creates electronic effects that influence the reactivity of adjacent positions

-

The hydroxymethyl group at position 3 offers a reactive functional handle for further transformations

-

The bromine atom at position 5 serves as a site for potential cross-coupling reactions

This arrangement of substituents creates a molecule with multiple reactive sites that can be leveraged in pharmaceutical and chemical synthesis .

Physical and Chemical Properties

Physical Characteristics

While comprehensive physical data is limited in the available research, certain properties can be inferred based on its structure and similar compounds:

| Property | Description |

|---|---|

| Appearance | Likely a crystalline solid |

| Solubility | Likely soluble in organic solvents such as DMSO, less soluble in water |

| Stability | Expected to be stable under standard conditions |

Spectral Properties

The compound has distinctive spectral characteristics that aid in its identification and purity assessment. Based on its structure, predicted collision cross-section values have been calculated for various mass spectrometry adducts :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.96114 | 135.7 |

| [M+Na]⁺ | 227.94308 | 139.2 |

| [M+NH₄]⁺ | 222.98768 | 140.0 |

| [M+K]⁺ | 243.91702 | 139.2 |

| [M-H]⁻ | 203.94658 | 134.5 |

| [M+Na-2H]⁻ | 225.92853 | 138.9 |

| [M]⁺ | 204.95331 | 134.6 |

| [M]⁻ | 204.95441 | 134.6 |

These spectral characteristics are valuable for analytical identification and quality control of the compound in research settings .

Synthesis Approaches

Patent-Related Synthesis Information

Related patent information suggests approaches involving displacement methods using 2,5-dichloropyridine as a starting material under specific solvent and catalyst conditions . While this patent focuses on the synthesis of 5-bromo-2-chloroisonicotinic acid, the methodology provides insights into potential synthetic approaches for related compounds like (5-Bromo-2-fluoropyridin-3-yl)methanol .

The patent describes a process that includes:

-

Using 2,5-dichloropyridine as a raw material

-

Employing displacement methodology under specific conditions

-

Subsequent functionalization steps to reach the target molecule

These approaches highlight the importance of selective functionalization strategies in synthesizing specifically substituted pyridine derivatives .

Structural Analogs and Related Compounds

Isomers and Structural Variants

Several structural analogs with different substitution patterns exist, including:

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| (5-Bromo-3-fluoropyridin-2-yl)methanol | 1206968-92-4 | Fluorine at position 3, hydroxymethyl at position 2 |

| (3-Bromo-5-fluoropyridin-2-yl)methanol | 1227601-88-8 | Bromine at position 3, fluorine at position 5, hydroxymethyl at position 2 |

These structural variations lead to different chemical properties and potential applications in pharmaceutical synthesis .

Comparative Analysis

The positional isomers of halogenated pyridinylmethanols exhibit distinct reactivity patterns:

-

(5-Bromo-2-fluoropyridin-3-yl)methanol features a hydroxymethyl group adjacent to a fluorine-substituted carbon, which impacts the hydrogen bonding capabilities and reactivity of the hydroxyl group.

-

(5-Bromo-3-fluoropyridin-2-yl)methanol has the hydroxymethyl group adjacent to the pyridine nitrogen, potentially increasing its reactivity in certain contexts.

-

(3-Bromo-5-fluoropyridin-2-yl)methanol presents yet another arrangement that affects electronic distribution and reactivity.

These subtle structural differences can significantly impact their behavior in chemical reactions and biological systems .

| Quantity | Price (EUR) |

|---|---|

| 250 mg | 453.00 € |

| 2500 mg | 1,658.00 € |

This pricing structure suggests it is a specialty chemical primarily used in research settings rather than industrial-scale applications .

Applications in Research

The compound serves as a valuable building block in chemical synthesis, particularly in:

-

Pharmaceutical research and development

-

Preparation of more complex heterocyclic systems

-

Development of biologically active compounds

The presence of the reactive hydroxymethyl group alongside the halogenated pyridine core makes it particularly useful for constructing more elaborate molecular architectures through selective functionalization .

Analytical Considerations

Identification Methods

Several analytical techniques are typically employed to identify and characterize (5-Bromo-2-fluoropyridin-3-yl)methanol:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass spectrometry

-

Infrared spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

These methods help confirm the structure and assess the purity of the compound for research applications.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient synthetic routes to (5-Bromo-2-fluoropyridin-3-yl)methanol, potentially including:

-

Catalytic methods for selective halogenation

-

Green chemistry approaches with reduced environmental impact

-

Scalable processes for larger-scale production

Exploration of Pharmaceutical Applications

The compound's structure suggests potential utility in developing:

-

Kinase inhibitors

-

Antiviral agents

-

Novel central nervous system drugs

-

Other therapeutic classes requiring halogenated heterocyclic scaffolds

Further research into the medicinal chemistry applications of this and related compounds could yield valuable new drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume